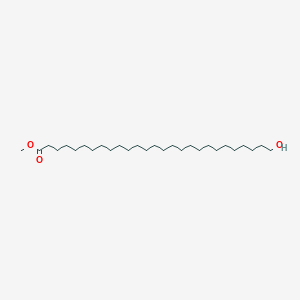

Methyl 27-hydroxyheptacosanoate

Description

Properties

IUPAC Name |

methyl 27-hydroxyheptacosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O3/c1-31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23-25-27-29/h29H,2-27H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQRUXNSJGDQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Enigmatic Presence of Methyl 27-hydroxyheptacosanoate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 27-hydroxyheptacosanoate, a long-chain fatty acid ester, remains an elusive compound in the realm of natural products. While its direct isolation from a natural source has not been documented in scientific literature, its parent compound, 27-hydroxyheptacosanoic acid , has been reported in the coniferous tree Chamaecyparis formosensis (Taiwan red cypress). This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of its parent acid, methodologies for its potential isolation and esterification, and the broader context of the biological significance of long-chain hydroxy fatty acids. Due to the absence of specific data for this compound, this document leverages information on its constituent acid and related compounds to provide a foundational resource for researchers.

Natural Occurrence of the Parent Compound: 27-hydroxyheptacosanoic acid

The primary and thus far sole documented natural source of 27-hydroxyheptacosanoic acid is the Taiwanese endemic tree, Chamaecyparis formosensis. Scientific literature indicates its presence within the chemical constituents of this plant. However, detailed quantitative data regarding its abundance, such as yield from extraction, remains unpublished.

Table 1: Documented Natural Source of 27-hydroxyheptacosanoic acid

| Compound | Natural Source | Plant Part | Quantitative Data |

| 27-hydroxyheptacosanoic acid | Chamaecyparis formosensis | Not specified | Not available |

Hypothetical Isolation and Synthesis

While a specific protocol for the isolation of 27-hydroxyheptacosanoic acid from Chamaecyparis formosensis is not available, a general methodology can be inferred from studies on other constituents of this plant. Subsequently, the isolated acid can be converted to its methyl ester through standard laboratory procedures.

Generalized Experimental Protocol for Isolation of 27-hydroxyheptacosanoic acid

The following protocol is a composite methodology based on common phytochemical extraction and separation techniques.

Objective: To isolate a fraction enriched with 27-hydroxyheptacosanoic acid from Chamaecyparis formosensis.

Materials:

-

Dried and powdered plant material of Chamaecyparis formosensis

-

Solvents: Hexane (B92381), Dichloromethane, Ethyl acetate (B1210297), Methanol (B129727), Chloroform

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

Standard analytical equipment (rotary evaporator, chromatography columns, etc.)

Procedure:

-

Extraction:

-

Macerate the powdered plant material sequentially with solvents of increasing polarity, starting with hexane, followed by dichloromethane, ethyl acetate, and finally methanol. This graded extraction helps to separate compounds based on their polarity.

-

Concentrate each solvent extract using a rotary evaporator to obtain crude extracts.

-

-

Fractionation:

-

Subject the most promising crude extract (likely the less polar extracts such as hexane or dichloromethane, given the long aliphatic chain of the target molecule) to silica gel column chromatography.

-

Elute the column with a gradient solvent system, for example, a mixture of hexane and ethyl acetate with increasing polarity.

-

Collect fractions and monitor the separation process using Thin Layer Chromatography (TLC).

-

-

Purification:

-

Combine fractions that show similar TLC profiles.

-

Further purify the target fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure 27-hydroxyheptacosanoic acid.

-

-

Characterization:

-

Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Experimental Protocol for Methyl Esterification

Objective: To synthesize this compound from 27-hydroxyheptacosanoic acid.

Materials:

-

Isolated 27-hydroxyheptacosanoic acid

-

Methanolic HCl or Boron trifluoride-methanol complex (BF3-MeOH)

-

Anhydrous methanol

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard glassware for reflux

Procedure:

-

Reaction Setup:

-

Dissolve the isolated 27-hydroxyheptacosanoic acid in a minimal amount of anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of methanolic HCl or BF3-MeOH.

-

-

Reflux:

-

Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.

-

-

Work-up:

-

After cooling to room temperature, add a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extract the this compound with hexane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the hexane extract under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product further by silica gel column chromatography.

-

Potential Biological Activities and Signaling Pathways

Specific biological activities for this compound or its parent acid have not been reported. However, long-chain hydroxy fatty acids as a class are known to possess a range of biological functions. They are involved in inflammatory processes, and some have shown potential as signaling molecules. For instance, certain hydroxy fatty acids can act as ligands for G-protein coupled receptors (GPCRs), such as GPR120, which is involved in metabolic regulation and anti-inflammatory responses.

Conclusion and Future Directions

The natural occurrence of this compound remains unconfirmed. Its parent acid, 27-hydroxyheptacosanoic acid, provides a tangible link to the natural world through its presence in Chamaecyparis formosensis. This guide offers a framework for the potential isolation and synthesis of the title compound, providing researchers with a starting point for its further investigation.

Future research should focus on:

-

The targeted isolation and quantification of 27-hydroxyheptacosanoic acid from Chamaecyparis formosensis to establish its natural abundance.

-

The exploration of the biological activities of both the acid and its methyl ester to determine their potential therapeutic applications.

-

The investigation of the biosynthetic pathways leading to the formation of this very long-chain hydroxy fatty acid in Chamaecyparis formosensis.

By addressing these research gaps, the scientific community can shed light on the role of this rare fatty acid and its derivatives in biological systems.

Technical Whitepaper: Isolation and Characterization of Methyl 27-hydroxyheptacosanoate from Chamaecyparis formosensis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chamaecyparis formosensis, commonly known as the Taiwan red cypress, is a valuable tree species endemic to the mountains of Taiwan. Its wood is renowned for its durability and characteristic aroma, attributed to a rich and diverse chemical composition. Beyond the well-studied essential oils, the wood contains a variety of other extractives, including long-chain fatty acids and their derivatives. Among these is 27-hydroxyheptacosanoic acid, a long-chain omega-hydroxy fatty acid. This document provides a comprehensive technical guide for the isolation, purification, and characterization of its methyl ester, Methyl 27-hydroxyheptacosanoate.

Omega-hydroxy fatty acids are significant molecules in both the plant and animal kingdoms. In plants, they are crucial monomers for the formation of biopolyesters such as cutin, which forms the protective outer layer of the plant cuticle[1]. In mammals, omega-hydroxy fatty acids are involved in energy metabolism and the regulation of various physiological processes[2]. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, play critical roles in skin barrier formation, myelin maintenance, and as precursors to anti-inflammatory lipid mediators[3]. The isolation and characterization of specific long-chain hydroxy fatty acids like this compound from natural sources such as Chamaecyparis formosensis are therefore of significant interest for potential applications in materials science, pharmacology, and cosmetics.

This guide outlines a detailed, albeit hypothetical, experimental protocol for the isolation and subsequent methylation of 27-hydroxyheptacosanoic acid, based on established methodologies for the extraction of lipids from wood. It also includes tables of quantitative data and a characterization summary for the target molecule.

Experimental Protocols

The following protocol describes a comprehensive procedure for the isolation of 27-hydroxyheptacosanoic acid from the heartwood of Chamaecyparis formosensis, followed by its conversion to this compound.

Plant Material and Reagents

-

Plant Material: Air-dried heartwood of Chamaecyparis formosensis.

-

Solvents: n-hexane, ethyl acetate, methanol (B129727), chloroform, toluene (B28343), diethyl ether (all analytical grade).

-

Reagents: Anhydrous sodium sulfate, potassium hydroxide (B78521), concentrated sulfuric acid, 2,2-dimethoxypropane (B42991), silica (B1680970) gel (60-120 mesh for column chromatography), and TLC plates (silica gel 60 F254).

Extraction of Crude Lipids

-

Preparation of Plant Material: The air-dried heartwood of Chamaecyparis formosensis is ground into a fine powder (approximately 20-40 mesh).

-

Soxhlet Extraction: The powdered wood is subjected to exhaustive extraction in a Soxhlet apparatus using a 2:1 (v/v) mixture of toluene and ethanol (B145695) for 48 hours.

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator at 45°C to yield a crude oleoresin.

-

Liquid-Liquid Partitioning: The crude extract is dissolved in a minimal amount of methanol and partitioned against n-hexane to separate the nonpolar lipids. The hexane (B92381) fraction is collected, and the process is repeated three times. The combined hexane fractions are then washed with distilled water to remove any residual methanol.

-

Drying and Yield Calculation: The hexane fraction is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude lipid extract. The total yield of the crude lipid extract is determined gravimetrically.

Saponification and Isolation of Free Fatty Acids

-

Saponification: The crude lipid extract is refluxed with a 10% solution of potassium hydroxide in 95% ethanol for 4 hours to hydrolyze the esters and release the free fatty acids.

-

Extraction of Unsaponifiable Matter: After cooling, the reaction mixture is diluted with an equal volume of distilled water and extracted three times with diethyl ether to remove the unsaponifiable matter.

-

Acidification and Extraction of Fatty Acids: The aqueous alkaline layer is acidified to pH 2 with 6N hydrochloric acid. This protonates the fatty acid salts, causing them to precipitate. The acidified solution is then extracted three times with diethyl ether.

-

Washing and Drying: The combined diethyl ether fractions containing the free fatty acids are washed with distilled water until the washings are neutral, and then dried over anhydrous sodium sulfate.

-

Concentration: The solvent is removed under reduced pressure to yield a mixture of total free fatty acids.

Chromatographic Separation of 27-hydroxyheptacosanoic acid

-

Column Chromatography: The total free fatty acid mixture is subjected to column chromatography on silica gel. The column is slurry-packed with silica gel in n-hexane.

-

Elution Gradient: The fatty acids are eluted using a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and TLC Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate:acetic acid (e.g., 70:30:1 v/v/v). The spots are visualized by spraying with a 10% solution of phosphomolybdic acid in ethanol followed by heating.

-

Pooling and Concentration: Fractions containing the target compound, identified by its characteristic polarity, are pooled and the solvent is evaporated to yield purified 27-hydroxyheptacosanoic acid.

Methylation of 27-hydroxyheptacosanoic acid

-

Acid-Catalyzed Methylation: The purified 27-hydroxyheptacosanoic acid is dissolved in a mixture of methanol, heptane (B126788), benzene, 2,2-dimethoxypropane, and sulfuric acid (37:36:20:5:2, by vol).

-

Reaction: The mixture is heated at 80°C for 2 hours. The 2,2-dimethoxypropane acts as a water scavenger to drive the reaction to completion.

-

Phase Separation: Upon cooling, the mixture separates into two phases. The upper heptane layer contains the fatty acid methyl esters (FAMEs).

-

Purification: The heptane layer is carefully collected, washed with a 5% sodium bicarbonate solution and then with distilled water, dried over anhydrous sodium sulfate, and concentrated under a stream of nitrogen to yield this compound.

Data Presentation

Yield Data

| Parameter | Typical Yield Range |

| Crude Lipid Extract from Wood | 1 - 5% (w/w) |

| Total Fatty Acids from Crude Extract | 30 - 60% (w/w) |

| Purified this compound | Dependent on abundance in the fatty acid fraction |

Note: The yield of tall oil, which is rich in fatty and rosin (B192284) acids, from highly resinous wood can be around 3-5%[4]. The recovery of specific fatty acids depends on their concentration in the initial extract.

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₂₈H₅₆O₃ |

| Molecular Weight | 440.74 g/mol |

| Appearance | White to off-white solid |

| ¹H-NMR (CDCl₃, predicted) | δ 3.67 (s, 3H, -OCH₃), 3.64 (t, 2H, -CH₂OH), 2.30 (t, 2H, -CH₂COO-), 1.63 (m, 2H), 1.56 (m, 2H), 1.25 (br s, 42H, -(CH₂)₂₁-) |

| ¹³C-NMR (CDCl₃, predicted) | δ 174.4 (-COO-), 63.1 (-CH₂OH), 51.4 (-OCH₃), 34.1, 32.8, 29.7 (multiple), 29.6, 29.4, 29.3, 29.1, 25.7, 24.9 |

| Mass Spectrum (EI-MS) | m/z (rel. int.): 440 [M]⁺, 409 [M-OCH₃]⁺, 381, 74 (base peak, McLafferty rearrangement) |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: Isolation workflow for this compound.

Potential Biological Role: Omega-Oxidation Pathway

Long-chain fatty acids can be metabolized via the omega-oxidation pathway, which is an alternative to the primary beta-oxidation pathway. This pathway is particularly important for the metabolism of very-long-chain fatty acids.

Caption: Simplified omega-oxidation pathway of very-long-chain fatty acids.

Discussion

The isolation of this compound from Chamaecyparis formosensis provides access to a unique very-long-chain hydroxy fatty acid. The proposed protocol, employing classical phytochemical techniques, offers a robust framework for obtaining this compound in high purity. The initial solvent extraction is designed to efficiently remove lipophilic compounds from the wood matrix. Subsequent saponification is a critical step to liberate the free fatty acids from their esterified forms (e.g., triglycerides or wax esters). The use of silica gel column chromatography allows for the separation of the target hydroxy fatty acid from other saturated and unsaturated fatty acids based on its higher polarity. Finally, acid-catalyzed methylation provides the more volatile and less polar methyl ester, which is amenable to analysis by gas chromatography and mass spectrometry.

The biological significance of omega-hydroxy very-long-chain fatty acids is multifaceted. In humans, the omega-oxidation pathway, initiated by cytochrome P450 enzymes of the CYP4F family, converts VLCFAs into their omega-hydroxy derivatives[5]. These are further oxidized to dicarboxylic acids, which can then enter the peroxisomal beta-oxidation pathway. This serves as an alternative degradation route when the primary beta-oxidation pathway is impaired[2][5].

Given their structural roles in plants and their metabolic significance in animals, compounds like this compound are valuable research targets. Their potential applications could range from serving as precursors for novel biopolymers to being investigated for their own biological activities. Further research into the bioactivity of this specific molecule could uncover novel therapeutic or industrial applications, leveraging the unique chemical diversity found within Chamaecyparis formosensis.

References

- 1. Omega hydroxy acid - Wikipedia [en.wikipedia.org]

- 2. The biological significance of ω-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A Review of Wood Biomass-Based Fatty Acids and Rosin Acids Use in Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Methyl 27-hydroxyheptacosanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the currently understood biological activity of Methyl 27-hydroxyheptacosanoate. The information presented is based on available scientific literature and is intended to inform research and development efforts in relevant fields.

Introduction

This compound is an omega-hydroxy fatty acid methyl ester. While the biological roles of many fatty acid derivatives are well-documented, specific research into the bioactivity of this compound is limited. This guide summarizes the key findings from a study investigating its effects on matrix metalloproteinase (MMP) expression, providing a foundation for further investigation into its therapeutic potential.

Physicochemical Properties

Several chemical suppliers list the basic properties of this compound.

| Property | Value | Source |

| Molecular Formula | C28H56O3 | [1][2][3][4][5][6] |

| Molecular Weight | 440 | [1][2][3][4][5][6] |

| Appearance | White solid | [1][2][5] |

| Melting Point (°C) | 85-89 | [1][2][3][4][5][6] |

| Purity | >97% by TLC, GC | [1][2][3][4] |

| Solubility | Chloroform | [1][2][3][4][5][6] |

| Source | Synthetic | [1][2][3][4][5][6] |

Biological Activity: Modulation of Matrix Metalloproteinases

Research has identified that this compound exhibits modulatory activity on matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9).[7][8][9] In a study involving various compounds isolated from Chamaecyparis formosensis, this compound was among those that demonstrated an ability to increase the expression of these enzymes in HT-1080 human fibrosarcoma cells.[7][8][9]

Quantitative Data

The following table summarizes the observed effect of this compound on MMP expression. It is important to note that the study grouped this compound with six others that showed a similar range of activity.

| Cell Line | Target | Concentration (µM) | Effect | Fold Increase in Expression | Cytotoxicity |

| HT-1080 | MMP-2 or MMP-9 | 10-50 | Increased Expression | 1.25 - 1.59 | None Observed |

Data extracted from a study by Tung et al. (2018).[7][8][9]

Experimental Methodology

The primary experimental technique used to determine the biological activity of this compound on MMPs was gelatin zymography.[7][8][9]

Gelatin Zymography Protocol

Gelatin zymography is a widely used technique for detecting the activity of gelatinolytic enzymes, such as MMP-2 and MMP-9. The following is a generalized protocol based on standard laboratory practices for this type of assay.

-

Cell Culture and Treatment: HT-1080 cells are cultured in an appropriate medium. The cells are then treated with varying concentrations of this compound (e.g., 10-50 µM) for a specified incubation period.

-

Sample Preparation: The conditioned medium, which contains secreted MMPs, is collected. The total protein concentration of the medium is determined to ensure equal loading in the subsequent steps.

-

Electrophoresis: The samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) that has been co-polymerized with gelatin. Electrophoresis is carried out under non-reducing conditions to separate the proteins based on their molecular weight while preserving the enzymatic activity of the MMPs.

-

Enzyme Renaturation: After electrophoresis, the SDS is removed from the gel by washing with a non-ionic detergent (e.g., Triton X-100). This step allows the MMPs to renature and regain their enzymatic activity.

-

Enzyme Activity Assay: The gel is incubated in a buffer solution containing calcium and zinc ions, which are essential for MMP activity. During this incubation, the MMPs digest the gelatin in the areas of the gel where they are located.

-

Staining and Visualization: The gel is stained with a protein stain, such as Coomassie Brilliant Blue. The areas where the gelatin has been digested by the MMPs will appear as clear bands against a blue background.

-

Data Analysis: The intensity of the clear bands is quantified using densitometry. The fold increase in MMP expression is calculated by comparing the band intensity of the treated samples to that of the untreated control.

Visualizations

Experimental Workflow for Gelatin Zymography

Caption: Workflow for assessing MMP activity using gelatin zymography.

Logical Relationship of this compound Activity

Caption: Effect of this compound on MMP expression.

Conclusion and Future Directions

The available evidence indicates that this compound can modulate the expression of MMP-2 and MMP-9 in vitro without inducing cytotoxicity.[7][8][9] This finding suggests a potential role for this compound in processes where extracellular matrix remodeling is significant, such as wound healing, inflammation, and cancer metastasis. However, the current understanding is based on limited data.

Future research should focus on:

-

Elucidating the specific mechanism of action by which this compound upregulates MMP expression.

-

Investigating the dose-response relationship in more detail and across a wider range of concentrations.

-

Evaluating the effects of this compound in other cell lines and in vivo models to understand its broader physiological and pathological relevance.

-

Exploring the structure-activity relationship by testing related fatty acid esters to identify key functional groups.

A deeper understanding of the biological activities of this compound will be crucial in determining its potential for development as a therapeutic agent.

References

- 1. scribd.com [scribd.com]

- 2. superchroma.com.tw [superchroma.com.tw]

- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 4. superchroma.com.tw [superchroma.com.tw]

- 5. superchroma.com.tw [superchroma.com.tw]

- 6. superchroma.com.tw [superchroma.com.tw]

- 7. New Terpenoids from Chamaecyparis formosensis (Cupressaceae) Leaves with Modulatory Activity on Matrix Metalloproteases 2 and 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Functional Landscape of Omega-Hydroxy Long-Chain Fatty Acid Methyl Esters: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the functional roles of omega-hydroxy long-chain fatty acid methyl esters (ω-OH LCFAMEs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on their metabolic pathways, potential signaling functions, and the experimental methodologies required for their study. While much of the existing research focuses on their parent molecules, the omega-hydroxy long-chain fatty acids (ω-OH LCFAs), this guide also extrapolates and proposes putative functions for the methyl-esterified forms, which are critical for both analytical characterization and potentially distinct biological activities.

Introduction

Omega-hydroxy long-chain fatty acids are products of the ω-oxidation pathway, a crucial metabolic route for fatty acid catabolism, particularly when β-oxidation is impaired. The initial and rate-limiting step of this pathway is the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies. The resulting ω-hydroxy fatty acids can be further oxidized to dicarboxylic acids, which are then shortened via peroxisomal β-oxidation.[1]

While often studied as metabolic intermediates, there is growing interest in the potential signaling roles of ω-hydroxylated fatty acids and their derivatives. Fatty acid methyl esters (FAMEs), including ω-OH LCFAMEs, are frequently prepared for analytical purposes, such as gas chromatography, due to their increased volatility and stability.[2] However, evidence suggests that FAMEs are not merely analytical derivatives but may also possess intrinsic biological activity, for instance, as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[3] This guide delves into the known and potential functions of ω-OH LCFAMEs, providing a framework for future research in this area.

Biosynthesis and Metabolism

The primary route for the formation of ω-hydroxy long-chain fatty acids is through the action of cytochrome P450 monooxygenases. This metabolic pathway is a key component of fatty acid homeostasis.

The Omega-Oxidation Pathway

The ω-oxidation of long-chain fatty acids is a three-step enzymatic process that occurs in the endoplasmic reticulum.

-

ω-Hydroxylation : A long-chain fatty acid is hydroxylated at its terminal methyl group by a CYP4A or CYP4F enzyme, utilizing NADPH and molecular oxygen to form an ω-hydroxy long-chain fatty acid.[1]

-

Oxidation to Aldehyde : The ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase.

-

Oxidation to Dicarboxylic Acid : The aldehyde is further oxidized by an aldehyde dehydrogenase to yield a long-chain dicarboxylic acid.

These dicarboxylic acids can then enter the peroxisome for β-oxidation.

Figure 1. The Omega-Oxidation Pathway of Long-Chain Fatty Acids.

Formation of Omega-Hydroxy Long-Chain Fatty Acid Methyl Esters

Omega-hydroxy long-chain fatty acid methyl esters are typically synthesized in a laboratory setting for analytical purposes through esterification of the carboxylic acid group with methanol. Common methods include the use of acidic catalysts such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.[2] While endogenous formation of FAMEs has been reported, the enzymatic machinery for the direct methylation of ω-hydroxy long-chain fatty acids in vivo is not well characterized.

Putative Signaling Functions

While direct evidence for the signaling roles of ω-OH LCFAMEs is limited, the known functions of their parent compounds and related molecules provide a strong basis for hypothesized mechanisms of action.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are known endogenous ligands for PPARs. Notably, methyl palmitate has been identified as a potent activator of PPARα and PPARδ.[3] This suggests that the methyl ester form of a fatty acid can be an active ligand. It is plausible that ω-hydroxylation could modulate the binding affinity and activation of PPARs by LCFAMEs.

Figure 2. Proposed Signaling Pathway of ω-OH LCFAMEs via PPARs.

G-Protein Coupled Receptors (GPCRs)

Long-chain fatty acids are known to activate several GPCRs, most notably GPR120 (also known as FFAR4). Activation of GPR120 by omega-3 fatty acids has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[4] The signaling cascade involves the recruitment of β-arrestin 2, which leads to the inhibition of pro-inflammatory pathways such as those mediated by TLR4 and TNF-α.[5] While the activity of methyl-esterified fatty acids on GPR120 is not well-documented, it is a critical area for investigation.

Additionally, the omega-hydroxylation of leukotriene B4 (LTB4), a potent inflammatory mediator, results in 20-OH-LTB4, which has been shown to bind to a specific receptor on human neutrophils.[6] This demonstrates that omega-hydroxylation can be a key determinant of receptor interaction.

Figure 3. GPR120 Signaling Pathway Activated by Long-Chain Fatty Acids.

Quantitative Data

The following table summarizes available quantitative data for the interaction of omega-hydroxy fatty acids and their derivatives with relevant biological targets. Data for the corresponding methyl esters are largely unavailable and represent a key area for future research.

| Compound | Receptor/Enzyme | Assay Type | Value (Kd/Ki/IC50) | Cell/Tissue Type | Reference |

| Leukotriene B4 (LTB4) | LTB4 Receptor | Radioligand Binding | 31.3 x 10-9 M (Kd) | Human Neutrophils | [6] |

| 20-OH-Leukotriene B4 | LTB4 Receptor | Radioligand Binding | 14.3 x 10-9 M (Kd) | Human Neutrophils | [6] |

| Prostaglandin (B15479496) A1 (PGA1) | LTB4 ω-hydroxylase | Enzyme Inhibition | 38 µM (Ki) | Rat Liver Microsomes | [7] |

| Leukotriene B4 (LTB4) | PGA1 ω-hydroxylase | Enzyme Inhibition | 43 µM (Ki) | Rat Liver Microsomes | [7] |

Experimental Protocols

Protocol for Fatty Acid Methyl Esterification for Biological Assays

This protocol describes a general method for the preparation of fatty acid methyl esters from free fatty acids for use in cell-based assays.

Materials:

-

Free fatty acid sample

-

BF3-methanol reagent (14% w/v)

-

Hexane (B92381) (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Glass reaction vials with Teflon-lined caps

-

Heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Accurately weigh 1-5 mg of the fatty acid sample into a glass reaction vial.

-

Add 1 mL of BF3-methanol reagent to the vial.

-

Securely cap the vial and heat at 60°C for 10 minutes, with occasional vortexing.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the dried extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the purified FAMEs in a suitable solvent (e.g., DMSO) for use in biological assays.

Figure 4. Workflow for the Preparation of Fatty Acid Methyl Esters.

Protocol for PPARα Activation Reporter Assay

This protocol outlines a cell-based reporter assay to determine if a test compound activates PPARα.

Materials:

-

HepatG2 cells (or other suitable cell line)

-

DMEM with 10% FBS and antibiotics

-

PPARα expression plasmid

-

PPRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Test compound (ω-OH LCFAME)

-

Positive control (e.g., GW7647)

-

Luciferase assay reagent

-

Luminometer

-

96-well cell culture plates

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize the luciferase activity to the protein concentration of each well to account for differences in cell number.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

Protocol for GPR120 β-Arrestin Recruitment Assay

This assay measures the activation of GPR120 by monitoring the recruitment of β-arrestin to the receptor.

Materials:

-

HEK293 cells stably expressing GPR120 fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

-

Assay medium (e.g., Opti-MEM)

-

Test compound (ω-OH LCFAME)

-

Positive control (e.g., GW9508)

-

Substrate for the complemented enzyme (e.g., chemiluminescent substrate for β-galactosidase)

-

Luminometer

-

96-well cell culture plates

Procedure:

-

Seed the engineered HEK293 cells in a 96-well plate and grow to confluency.

-

Remove the growth medium and replace it with assay medium containing various concentrations of the test compound or the positive control.

-

Incubate the plate at 37°C for 1-2 hours.

-

Add the chemiluminescent substrate for the complemented enzyme to each well.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence in each well using a luminometer.

-

Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50.

Conclusion and Future Directions

The study of omega-hydroxy long-chain fatty acid methyl esters is an emerging field with significant potential for uncovering novel biological functions and therapeutic targets. While their role as metabolic intermediates is established, their capacity to act as signaling molecules, particularly through nuclear receptors like PPARs and cell surface receptors like GPR120, warrants further investigation. The experimental protocols detailed in this guide provide a roadmap for researchers to explore these putative functions. Future research should focus on obtaining direct evidence of receptor binding and activation by ω-OH LCFAMEs, elucidating the downstream cellular consequences, and exploring their physiological relevance in both health and disease.

References

- 1. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidation of leukotrienes at the omega end: demonstration of a receptor for the 20-hydroxy derivative of leukotriene B4 on human neutrophils and implications for the analysis of leukotriene receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 omega-hydroxylase in rat liver microsomes: identification as a cytochrome P-450 that catalyzes prostaglandin A1 omega-hydroxylation, and participation of cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Role of Methyl 27-hydroxyheptacosanoate in Plant Biochemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the biochemical role of methyl 27-hydroxyheptacosanoate in plants is scarce. Therefore, this guide extrapolates its potential functions based on the well-documented roles of very-long-chain fatty acids (VLCFAs) and their hydroxylated derivatives in plant biology. The presented pathways and experimental protocols are based on general methodologies for related compounds and should be adapted and validated for the specific analysis of this compound.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs) in Plants

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbons or more.[1] In plants, they are essential molecules involved in a variety of physiological and structural processes.[1] VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) system.[2][3] This complex sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer, typically C16 or C18.[1][4]

VLCFAs and their derivatives are integral components of several key structures in plants:

-

Cuticular Waxes: These form a protective layer on the epidermis of aerial plant parts, preventing non-stomatal water loss, protecting against UV radiation, and forming a barrier against pathogens.[5][6][7][8] Cuticular waxes are complex mixtures of compounds derived from VLCFAs, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[5][7]

-

Suberin: This is a lipophilic biopolymer found in the cell walls of certain tissues, such as the root endodermis (Casparian strip) and periderm. It acts as a barrier to water and solute movement and is crucial for plant defense against soil-borne pathogens. Suberin is composed of a poly-aliphatic domain containing ω-hydroxy fatty acids and α,ω-dicarboxylic acids.[1]

-

Sphingolipids: VLCFAs are major components of sphingolipids, a class of lipids found in cellular membranes.[1] They play crucial roles in membrane structure and are involved in signal transduction pathways.[2][3]

-

Seed Storage Oils: In some plant species, VLCFAs are stored in triacylglycerols within seeds as an energy reserve for germination.[1]

Putative Role of this compound

Based on its structure, this compound is the methyl ester of a C27 hydroxylated fatty acid. While specific research on this molecule is limited, its role can be inferred from the known functions of similar compounds. Heptacosane (C27) is a known component of plant cuticular waxes.[9] The presence of a hydroxyl group suggests it is an intermediate or a final product in the biosynthesis of cuticular components or suberin. The methyl ester form might be a naturally occurring derivative or an artifact of extraction and analysis methods (transesterification).

The most probable role for 27-hydroxyheptacosanoic acid is as a monomeric precursor for the biosynthesis of cuticular waxes or suberin. The position of the hydroxyl group (which is not specified in the name beyond being on the 27th carbon, implying an ω-1 position if numbered from the carboxyl group, or more likely an ω-hydroxylation if it's a terminal hydroxyl group on a C27 acid) would determine its specific function in polymerization. For instance, ω-hydroxy fatty acids are characteristic building blocks of suberin.[1]

Proposed Biosynthesis of 27-hydroxyheptacosanoic Acid

The biosynthesis of 27-hydroxyheptacosanoic acid would start with the elongation of a C18 fatty acid precursor by the fatty acid elongase (FAE) complex. This process involves four sequential enzymatic reactions for each two-carbon addition. Subsequently, the elongated C27 fatty acid would undergo hydroxylation.

Fatty Acid Elongation (FAE)

The FAE complex is located in the endoplasmic reticulum and consists of four key enzymes:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with a long-chain acyl-CoA.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA.

-

trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, now elongated by two carbons.

This cycle is repeated until the desired chain length (e.g., C27) is achieved.

Hydroxylation

The hydroxylation of the C27 acyl chain is likely catalyzed by a fatty acid hydroxylase, many of which are cytochrome P450-dependent monooxygenases.[10] These enzymes introduce a hydroxyl group at a specific position on the fatty acid chain. Omega-hydroxylation, for example, is a key step in suberin biosynthesis.

References

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An Examination of the Therapeutic Potential of Methyl 27-hydroxyheptacosanoate: A Review of a Molecule with Undetermined Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the inquiry into the potential therapeutic applications of Methyl 27-hydroxyheptacosanoate. A comprehensive search of publicly available scientific literature and databases reveals a significant absence of research on this specific long-chain fatty acid ester. Consequently, there is no direct evidence to support any therapeutic applications at this time. However, by examining related classes of molecules, such as hydroxylated fatty acid esters and very long-chain fatty acids, we can infer potential, albeit speculative, areas for future investigation. This guide summarizes the current void of information for this compound and provides a brief overview of the biological activities of structurally similar compounds to offer a contextual framework for potential future research.

This compound: Current State of Knowledge

As of the latest available data, this compound is primarily cataloged as a research chemical available from various commercial suppliers. There is a notable lack of published studies in peer-reviewed journals detailing its biological activity, mechanism of action, or any potential therapeutic applications. Therefore, it is not possible to provide quantitative data, detailed experimental protocols, or established signaling pathways directly related to this compound.

Broader Context: Potential Therapeutic Avenues of Related Lipid Molecules

While specific data on this compound is unavailable, research into the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) and very long-chain fatty acids (VLCFAs) offers some insights into potential, yet unproven, areas of interest.

FAHFAs are a class of endogenous lipids that have demonstrated promising biological activities, suggesting they could be therapeutic targets for several metabolic and inflammatory conditions.[1]

-

Anti-diabetic and Anti-inflammatory Effects: Certain FAHFAs have been shown to improve glucose tolerance, stimulate insulin (B600854) secretion, and exert anti-inflammatory effects. These properties make them potential candidates for the treatment of type 2 diabetes and other metabolic disorders.

-

Obesity-Related Diseases: The mitigating and anti-inflammatory effects of FAHFAs in diabetes suggest their potential as a treatment for obesity-related diseases.[1]

-

Antioxidant and Autophagy Augmentation: Emerging research indicates that FAHFAs may possess antioxidant activity and the ability to enhance autophagy, which could be relevant in the context of neurodegenerative diseases and cardiovascular conditions.[1]

The potential signaling pathways for FAHFAs are currently under investigation, with some evidence pointing towards their interaction with G-protein coupled receptors and their role in modulating cellular metabolism.

This compound is classified as a very long-chain fatty acid (VLCFA), which are fatty acids with 22 or more carbon atoms.[2] VLCFAs are integral components of cellular structures and are involved in various biological processes.[3]

-

Cellular Function and Signaling: VLCFAs are crucial for maintaining cell membrane fluidity and are involved in cell signaling.[3] Their biosynthesis is essential for the function of various tissues, including the retina, brain, and skin.[3]

-

Neurological Roles: In the brain, VLCFAs are enriched in synaptic vesicles and play a role in determining the rate of neurotransmitter release.[3]

-

Association with Disease: The accumulation of VLCFAs due to metabolic dysregulation is associated with several genetic disorders, such as adrenoleukodystrophy and Zellweger syndrome, highlighting their importance in human health.[2]

Hypothetical Signaling Pathway for FAHFAs

Given the lack of specific information for this compound, the following diagram illustrates a generalized and hypothetical signaling pathway for the broader class of FAHFAs, based on current understanding of their anti-inflammatory and metabolic effects. It is crucial to emphasize that this pathway is not specific to this compound and serves only as a conceptual model.

Caption: Hypothetical signaling of FAHFAs in metabolic and inflammatory regulation.

Future Directions and Conclusion

The therapeutic potential of this compound remains an open question due to the absence of dedicated research. Future studies are warranted to explore its biological activities, starting with in vitro screening assays to assess its effects on various cellular targets and pathways. Based on the activities of related FAHFAs, initial investigations could focus on metabolic and inflammatory disease models.

References

- 1. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Very long chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 27-hydroxyheptacosanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, proposed chemical synthesis protocol for Methyl 27-hydroxyheptacosanoate. As no direct published synthesis is available, this protocol is constructed based on established and reliable organic chemistry methodologies for the synthesis of long-chain bifunctional molecules.

Overview of Synthetic Strategy

The synthesis of this compound is proposed via a convergent approach, which involves the coupling of two key fragments to construct the C27 carbon backbone. A Grignard reaction between a C15 alkyl magnesium bromide and a C12 ω-hydroxyaldehyde with a protected hydroxyl group is chosen for its efficiency in forming carbon-carbon bonds. The synthesis is divided into three main stages:

-

Stage 1: Synthesis of Building Blocks: Preparation of 1-bromopentadecane (B48590) and 12-(tetrahydropyran-2-yloxy)dodecanal.

-

Stage 2: Carbon Chain Assembly and Deprotection: Grignard coupling of the two building blocks to form the full C27 chain, followed by deprotection of the hydroxyl group.

-

Stage 3: Final Functional Group Modification: Oxidation of the secondary alcohol to a carboxylic acid and subsequent methylation to yield the final product.

Experimental Protocols

This protocol describes the conversion of 1,15-pentadecanediol (B13463) to the monobrominated derivative.

Materials:

-

1,15-Pentadecanediol

-

Hydrobromic acid (48% aqueous solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,15-pentadecanediol (1.0 eq) and toluene (approx. 5 mL per gram of diol).

-

Add hydrobromic acid (48% aq, 1.2 eq).

-

Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1-bromopentadecane.

This protocol details the protection of one hydroxyl group of 1,12-dodecanediol (B52552), followed by oxidation to the aldehyde.

Part A: Monoprotection of 1,12-dodecanediol Materials:

-

1,12-Dodecanediol

-

3,4-Dihydropyran (DHP)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1,12-dodecanediol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

-

Add 3,4-dihydropyran (DHP) (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 4-6 hours).

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 12-(tetrahydropyran-2-yloxy)dodecan-1-ol.

Part B: Oxidation to the Aldehyde Materials:

-

12-(tetrahydropyran-2-yloxy)dodecan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Dissolve 12-(tetrahydropyran-2-yloxy)dodecan-1-ol (1.0 eq) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the mixture at room temperature for 2-4 hours until the starting alcohol is consumed (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Rinse the silica pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield 12-(tetrahydropyran-2-yloxy)dodecanal, which is often used in the next step without further purification.

This protocol describes the Grignard coupling, deprotection, and oxidation to the carboxylic acid.

Part A: Grignard Reaction Materials:

-

1-Bromopentadecane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

12-(tetrahydropyran-2-yloxy)dodecanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

-

Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 1-bromopentadecane (1.1 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation. Maintain a gentle reflux.

-

Once the magnesium is consumed, cool the Grignard reagent to 0 °C.

-

Add a solution of 12-(tetrahydropyran-2-yloxy)dodecanal (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to obtain crude 27-(tetrahydropyran-2-yloxy)heptacosan-12-ol.

Part B: Deprotection and Oxidation Materials:

-

Crude 27-(tetrahydropyran-2-yloxy)heptacosan-12-ol

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Jones reagent (CrO₃ in H₂SO₄/water)

Procedure:

-

Deprotection: Dissolve the crude product from Part A in a mixture of acetic acid, THF, and water (3:1:1). Stir at 40 °C for 4-6 hours. Concentrate the mixture under reduced pressure and purify by column chromatography to yield heptacosane-1,27-diol.

-

Oxidation: Dissolve the resulting diol in acetone and cool to 0 °C.

-

Add Jones reagent dropwise until a persistent orange color is observed.

-

Stir for 1 hour at 0 °C.

-

Quench the excess oxidant by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Add water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 27-hydroxyheptacosanoic acid.

This protocol describes the final esterification step.

Materials:

-

27-Hydroxyheptacosanoic acid

-

Methanol (B129727) (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 27-hydroxyheptacosanoic acid (1.0 eq) in a large excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Data Presentation

The following table summarizes the expected (hypothetical) quantitative data for the proposed synthesis. Yields are estimated based on typical outcomes for these types of reactions.

| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| 1 | 1-Bromopentadecane | 1,15-Pentadecanediol | 307.34 | 12.6 | 10.1 | 80% |

| 2A | 12-(THP-oxy)dodecan-1-ol | 1,12-Dodecanediol | 286.47 | 14.2 | 12.8 | 90% |

| 2B | 12-(THP-oxy)dodecanal | 12-(THP-oxy)dodecan-1-ol | 284.45 | 12.7 | 11.2 | 88% |

| 3A | 27-(THP-oxy)heptacosan-12-ol | Building Blocks A & B | 511.91 | 18.0 | 13.5 | 75% |

| 3B | 27-Hydroxyheptacosanoic acid | 27-(THP-oxy)heptacosan-12-ol & subsequent oxidation | 426.71 | 11.3 | 7.9 | 70% |

| 4 | This compound | 27-Hydroxyheptacosanoic acid | 440.74 | 8.2 | 7.5 | 92% |

Note: Starting amounts are based on 10g of the initial diol for each building block synthesis.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Caption: Logical relationships in the synthetic design.

Application Notes and Protocols for the Total Synthesis of Omega-Hydroxyheptacosanoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Synthetic Strategy Overview

The total synthesis of omega-hydroxyheptacosanoic acid methyl ester is proposed via a convergent approach. This strategy involves the synthesis of two key fragments of the carbon backbone, which are then coupled together. This is followed by functional group manipulations to yield the final product. The key steps are:

-

Preparation of two smaller, functionalized carbon chain fragments.

-

A carbon-carbon bond-forming reaction to assemble the 27-carbon backbone.

-

Deprotection and oxidation to yield the omega-hydroxy acid.

-

Final esterification to produce the methyl ester.

The chosen key bond-forming step is a Grignard reaction, a robust and widely used method for creating carbon-carbon bonds.

Logical Flow of the Synthetic Pathway

Caption: A convergent synthetic workflow for omega-hydroxyheptacosanoic acid methyl ester.

Detailed Experimental Protocols

Synthesis of Fragment A: Methyl 15-bromopentadecanoate

This step protects the carboxylic acid of the commercially available 15-bromopentadecanoic acid as a methyl ester to prevent it from reacting with the Grignard reagent in the subsequent step.

Protocol:

-

Reaction Setup: To a solution of 15-bromopentadecanoic acid (1 equivalent) in anhydrous methanol (B129727) (acting as both reactant and solvent), cautiously add concentrated sulfuric acid (0.1 equivalents) as a catalyst.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain methyl 15-bromopentadecanoate.

| Parameter | Value/Condition |

| Starting Material | 15-Bromopentadecanoic Acid |

| Reagents | Methanol, Sulfuric Acid |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Typical Yield | 90-95% |

Synthesis of Fragment B: 12-(Tetrahydropyranyloxy)dodecanal

This multi-step process prepares the aldehyde fragment from a commercially available diol.

2.2.1. Mono-protection of 1,12-Dodecanediol

-

Reaction Setup: Dissolve 1,12-dodecanediol (1 equivalent) in dichloromethane. Add 3,4-dihydro-2H-pyran (1.1 equivalents) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The desired mono-protected product can be separated from the di-protected and unreacted starting material by column chromatography on silica (B1680970) gel.

2.2.2. Oxidation to the Aldehyde

-

Reaction Setup: Dissolve the mono-protected alcohol, 12-(tetrahydropyranyloxy)dodecan-1-ol, (1 equivalent) in dichloromethane.

-

Reaction: Add pyridinium chlorochromate (PCC) (1.5 equivalents) and stir at room temperature for 2-4 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure to yield the aldehyde, which can be used in the next step without further purification.

| Step | Parameter | Value/Condition | Typical Yield |

| 2.2.1 | Starting Material | 1,12-Dodecanediol | 40-50% |

| Reagents | Dihydropyran, PPTS | ||

| Reaction Time | 12-16 hours | ||

| 2.2.2 | Starting Material | 12-(THP-oxy)dodecan-1-ol | 85-95% |

| Reagent | PCC | ||

| Reaction Time | 2-4 hours |

Assembly of the Carbon Backbone

2.3.1. Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a solution of methyl 15-bromopentadecanoate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) dropwise. A crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a gentle reflux.[1]

-

Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 12-(tetrahydropyranyloxy)dodecanal (0.9 equivalents) in anhydrous THF dropwise.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting secondary alcohol can be purified by column chromatography.

2.3.2. Deoxygenation of the Secondary Alcohol

The secondary alcohol formed in the previous step needs to be removed. This can be achieved in a two-step process: oxidation to a ketone followed by a Wolff-Kishner reduction.

-

Oxidation to Ketone: Dissolve the secondary alcohol in acetone (B3395972) and cool to 0 °C. Add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise until an orange color persists. Stir for 1 hour. Quench with isopropanol, dilute with water, and extract with diethyl ether. The organic extracts are washed, dried, and concentrated to give the ketone.

-

Wolff-Kishner Reduction: To the ketone, add hydrazine (B178648) hydrate (B1144303) (excess) and diethylene glycol as the solvent. Heat the mixture to 180-200 °C for 3-4 hours. Then, add potassium hydroxide (B78521) and continue heating to distill off water and excess hydrazine. Maintain the reflux at 190-200 °C for another 4 hours. After cooling, dilute with water and extract with ether. The organic layer is washed, dried, and concentrated to give the deoxygenated product.

| Step | Parameter | Value/Condition | Typical Yield |

| 2.3.1 | Grignard Formation | Mg, I2 (cat.), THF | ~90% (in solution) |

| Coupling Reaction | 0 °C to RT, 2-3 hours | 60-70% | |

| 2.3.2 | Oxidation | Jones Reagent, Acetone | 80-90% |

| Reduction | Hydrazine, KOH | 70-80% |

Final Modifications

2.4.1. Deprotection of the THP Ether

-

Reaction Setup: Dissolve the protected omega-hydroxy compound in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).

-

Reaction: Stir the solution at room temperature for 8-12 hours.

-

Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether. Dry the organic layer and concentrate to obtain the deprotected alcohol.

2.4.2. Oxidation to Omega-Hydroxyheptacosanoic Acid

-

Reaction Setup: Dissolve the primary alcohol in acetone.

-

Reaction: Add Jones reagent dropwise at 0 °C until the orange color persists. Stir for an additional 1-2 hours.

-

Work-up and Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure, and extract the aqueous residue with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield omega-hydroxyheptacosanoic acid, which can be purified by recrystallization.[2]

2.4.3. Fischer Esterification to the Methyl Ester

-

Reaction Setup: Dissolve the omega-hydroxyheptacosanoic acid in a large excess of methanol. Add a catalytic amount of concentrated sulfuric acid.[3]

-

Reaction: Reflux the mixture for 2-4 hours.[3]

-

Work-up and Purification: Cool the reaction mixture and remove the excess methanol. Dilute with diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, omega-hydroxyheptacosanoic acid methyl ester.[3] Purification can be achieved by column chromatography.

| Step | Parameter | Value/Condition | Typical Yield |

| 2.4.1 | Deprotection | Acetic Acid, THF, Water | 90-95% |

| 2.4.2 | Oxidation | Jones Reagent, Acetone | 80-90% |

| 2.4.3 | Esterification | Methanol, H2SO4 (cat.) | 90-95% |

Visualization of Key Processes

Grignard Reaction Workflow

Caption: Workflow for the Grignard coupling reaction.

Fischer Esterification Protocol

Caption: Protocol for the final Fischer esterification step.

Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles. Actual laboratory implementation would require optimization of reaction conditions and thorough characterization of all intermediates.

References

Application Notes & Protocols for the Analytical Characterization of Methyl 27-hydroxyheptacosanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Methyl 27-hydroxyheptacosanoate, a long-chain hydroxy fatty acid methyl ester. The protocols outlined below are based on established analytical techniques for similar molecules and are intended to serve as a comprehensive guide for researchers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to its long-chain nature, derivatization to its trimethylsilyl (B98337) (TMS) ether is recommended to improve thermal stability and chromatographic performance.

Application Note

This method describes the GC-MS analysis of this compound after TMS derivatization. The long, non-polar GC column allows for the separation of the analyte from other components of a complex mixture. Electron Ionization (EI) is used for fragmentation, providing a characteristic mass spectrum for identification.

Experimental Protocol

1.2.1. Sample Preparation (TMS Derivatization)

-

Sample Dissolution: Accurately weigh 1 mg of the sample containing this compound into a clean, dry 2 mL glass vial.

-

Solvent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine (B92270) or N,N-dimethylformamide) to dissolve the sample.

-

Derivatization Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

-

Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

1.2.2. GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 10 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 50-700 |

Expected Quantitative Data

The following table summarizes the predicted GC-MS data for the TMS-derivatized this compound. The retention time is an estimate and may vary depending on the specific instrument and conditions. The mass spectral fragments are predicted based on common fragmentation patterns of long-chain fatty acid methyl esters and their TMS ethers.

| Compound | Predicted Retention Time (min) | Predicted Key Mass Fragments (m/z) |

| This compound-TMS | 25-30 | 512 [M]+•, 497 [M-15]+, 481 [M-31]+, 117 [(CH3)2Si=O+-CH3], 73 [Si(CH3)3]+ |

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.

Application Note

This section provides the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on the known values for similar long-chain fatty acid esters.

Experimental Protocol

2.2.1. Sample Preparation

-

Sample Weighing: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

2.2.2. NMR Instrumentation and Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1.0 s | 2.0 s |

| Spectral Width | 16 ppm | 240 ppm |

Predicted Spectral Data

The following tables summarize the predicted chemical shifts for this compound.

¹H NMR Predicted Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C1) | ~0.88 | t | 3H |

| -(CH₂)n- | ~1.25 | m | ~44H |

| -CH₂-CH(OH)- | ~1.56 | m | 2H |

| -CH₂-COO- | ~2.30 | t | 2H |

| -CH(OH)- | ~3.64 | m | 1H |

| -OCH₃ | ~3.67 | s | 3H |

| -OH | ~1.5-2.0 (broad) | s | 1H |

¹³C NMR Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (C1) | ~14.1 |

| -(CH₂)n- | ~22.7 - 31.9 |

| -CH₂-CH(OH)- | ~37.4 |

| -CH₂-COO- | ~34.1 |

| -CH(OH)- | ~71.8 |

| -OCH₃ | ~51.4 |

| -COO- | ~174.4 |

Logical Diagram for Structural Elucidation

Caption: Logical flow for NMR-based structural elucidation.

High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is generally preferred for FAME analysis, HPLC can be utilized, particularly for preparative purposes or when analyzing mixtures that are not amenable to GC.

Application Note

This protocol describes a reversed-phase HPLC method with UV detection for the analysis of this compound. Since the analyte lacks a strong chromophore, detection is performed at a low UV wavelength.

Experimental Protocol

3.2.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

-

Sample Solution: Dissolve the sample in the mobile phase to a suitable concentration.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with 95:5 (v/v) Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 205 nm |

Expected Quantitative Data

| Compound | Predicted Retention Time (min) |

| This compound | 8-12 |

HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of this compound.

Application Note: Quantitative Analysis of Long-Chain Hydroxy Fatty Acids using LC-MS/MS

Introduction

Long-chain hydroxy fatty acids (LCHFAs) are a class of lipids that play crucial roles in various biological processes, acting as structural components of membranes, energy sources, and signaling molecules.[1][2][3] These molecules are implicated in metabolic regulation and inflammatory responses, making their accurate quantification essential for research in metabolic disorders, drug development, and nutritional science.[1][4] The analysis of LCHFAs, however, presents challenges due to their structural diversity, low abundance in complex biological matrices, and poor ionization efficiency.[5][6] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of LCHFAs in biological samples.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of various LCHFA species based on their hydrophobicity.[7][8] Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) mode allow for precise quantification even at low concentrations.[1][7] For certain saturated and monounsaturated fatty acids, Single Ion Reaction (SIR) mode may offer better sensitivity.[7] Isotope-labeled internal standards are used to ensure high accuracy and reproducibility.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract and enrich LCHFAs from biological matrices like plasma or tissue homogenates.[7][8][9]

-

Materials:

-

Waters Oasis HLB SPE cartridges (or equivalent)

-

Methanol (B129727), Acetonitrile, Water (LC-MS grade)

-

Internal Standard (IS) solution (e.g., deuterated LCHFAs)

-

Nitrogen evaporator

-

Vortex mixer and Centrifuge

-

-

Procedure:

-